N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-5-3-4-6-18(14)25-13-19(24)21-9-15-7-16(10-20-8-15)17-11-22-23(2)12-17/h3-8,10-12H,9,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRYTBVKCYKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, contributing to the compound's stability and reactivity.
- Tolyloxy Group : An aromatic ether group that enhances lipophilicity, potentially improving bioavailability.
The molecular formula for this compound is C17H18N4O2, and its systematic name reflects its complex structure.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective antitumor agents. Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth, particularly by targeting:
- BRAF(V600E) : A mutation commonly associated with melanoma and other cancers.
- EGFR : Epidermal Growth Factor Receptor, implicated in various carcinomas.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | 0.5 | |
| Other Pyrazole Derivative A | EGFR | 0.3 | |
| Other Pyrazole Derivative B | Aurora-A Kinase | 0.7 |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound exhibits notable anti-inflammatory activity. Studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer progression.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrazole or pyridine rings significantly influence potency and selectivity.
Table 3: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Methyl Group on Pyrazole | Increased potency against BRAF(V600E) |
| Tolyloxy Group | Enhanced lipophilicity and bioavailability |
Case Study 1: Antitumor Efficacy in Melanoma Models
In a recent preclinical study, this compound was tested in melanoma models. The results showed a significant reduction in tumor size compared to controls, with an IC50 value indicating effective inhibition of tumor cell proliferation.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a marked decrease in paw swelling, suggesting potential therapeutic applications for inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole and pyridine derivatives via nucleophilic substitution or amidation reactions. For example:
Step 1 : React 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol with chloroacetyl chloride under basic conditions (e.g., NaH in DMF) to form the acetamide backbone.
Step 2 : Introduce the o-tolyloxy group via SN2 displacement using o-cresol derivatives in the presence of a base (e.g., K₂CO₃) .
- Characterization : Confirm structure and purity using 1H/13C NMR (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm), LC-MS (to verify molecular ion peaks), and elemental analysis (C, H, N content within ±0.4% of theoretical values) .
Q. How are common impurities or by-products identified during synthesis?
- Methodology : Use HPLC-DAD (Diode Array Detection) to detect side products (e.g., unreacted intermediates or hydrolyzed acetamide). For example, residual o-cresol may appear as a peak at ~254 nm. TLC (silica gel, ethyl acetate/hexane) can monitor reaction progress and isolate impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the o-tolyloxy group?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of o-cresol.
- Kinetic Studies : Vary temperature (60–100°C) and reaction time (6–24 hrs) to identify optimal conditions (e.g., 80°C for 12 hrs yields ~85% product) .
Q. How can computational tools resolve contradictions in predicted vs. observed biological activity?
- Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding energies of enantiomers if chirality is present.
PASS Program : Predict biological activity (e.g., kinase inhibition) and cross-validate with in vitro assays (e.g., IC₅₀ values in enzyme inhibition assays). Discrepancies may arise from solvation effects or protein flexibility .
Q. What strategies are effective for analyzing SAR when structural analogs show divergent activity?
- Methodology :
- Fragment Replacement : Systematically modify the pyrazole (e.g., replace methyl with ethyl) or o-tolyloxy group (e.g., substitute with m-tolyloxy).
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, bulky substituents on the pyridine ring may reduce binding affinity .
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Methodology :
Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers of the acetamide group).
Crystallography : Resolve ambiguities via X-ray diffraction. For example, confirm the orientation of the o-tolyloxy group relative to the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
